molecular formula C13H20N2O2S B5792208 N'-(benzenesulfonyl)-N,N-dipropylmethanimidamide

N'-(benzenesulfonyl)-N,N-dipropylmethanimidamide

Cat. No.: B5792208
M. Wt: 268.38 g/mol
InChI Key: ACELTAKZUUQBBL-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(benzenesulfonyl)-N,N-dipropylmethanimidamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a methanimidamide moiety, which is further substituted with two propyl groups. Benzenesulfonamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-N,N-dipropylmethanimidamide typically involves the reaction of benzenesulfonyl chloride with N,N-dipropylmethanimidamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-N,N-dipropylmethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of sulfonamide derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-N,N-dipropylmethanimidamide involves its interaction with specific molecular targets, such as enzymes. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme, or through allosteric modulation, where it binds to a different site on the enzyme, altering its conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(benzenesulfonyl)-N,N-dipropylmethanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dipropyl substitution enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target enzymes .

Properties

IUPAC Name

N'-(benzenesulfonyl)-N,N-dipropylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-3-10-15(11-4-2)12-14-18(16,17)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACELTAKZUUQBBL-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C=NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)/C=N/S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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